Isopropylidenemalononitrile
Overview
Description
Synthesis Analysis
Isopropylidenemalononitrile can be synthesized through several methods. A notable approach involves the condensation of malononitrile with various aldehydes in water, offering an environment-friendly and efficient procedure without the need for a catalyst. This process yields ylidenemalononitriles in high yields and selectivities, demonstrating the compound's accessibility for further chemical applications (Bigi et al., 2000).
Molecular Structure Analysis
The molecular structure of isopropylidenemalononitrile and its derivatives has been extensively studied, including through X-ray analysis. For example, the structure of 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, a dimerization product of isopropylidenemalononitrile, has been confirmed, showcasing the detailed geometric and electronic characteristics of these molecules (Dyachenko & Rusanov, 2006).
Chemical Reactions and Properties
Isopropylidenemalononitrile participates in diverse chemical reactions, including its role as a Michael acceptor in the synthesis of various compounds. It reacts with diazomethane to produce pyrazolines and cyclopropanedicarbonitriles, demonstrating its versatility in organic synthesis (Steinberg & Boer, 1967). Additionally, it has been employed in the clean synthesis of ylidenemalononitriles in water, highlighting its reactivity and the potential for eco-friendly synthetic processes (Bigi et al., 2000).
Physical Properties Analysis
The physical properties of isopropylidenemalononitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. While specific data on these properties are not detailed here, they can be inferred from its structural characteristics and reactivity patterns in organic solvents and reactions.
Chemical Properties Analysis
The chemical properties of isopropylidenemalononitrile, including its reactivity with nucleophiles and electrophiles, are foundational to its utility in synthesizing complex molecules. Its ability to undergo reactions such as Michael addition and condensation with aldehydes in water without a catalyst demonstrates its reactive versatility and importance in organic chemistry (Bigi et al., 2000).
Scientific Research Applications
Cardiovascular Effects : Isopropylidenemalononitrile (as Isoptin, a calcium antagonist) has been shown to inhibit mitogenic stimulation of lymphocytes, acting prior to the S-phase of the cell cycle. This could be useful in understanding cellular mitosis triggering events (Blitstein‐Willinger & Diamantstein, 1978).
Chemical Synthesis : It is used in Michael reactions for synthesizing various chemical compounds such as 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, demonstrating its utility in organic chemistry (Dyachenko & Rusanov, 2006).
Environmental Impact : Isopropylidenemalononitrile derivatives, like isoproturon (a herbicide), have been studied for their toxic effects on wheat and other crops, contributing to understanding the environmental risks of such chemicals in agriculture (Liang, Lu, & Yang, 2012).
Pharmacological Studies : The compound has been investigated for its effects in the treatment of cardiac conditions, such as supraventricular tachyarrhythmias, and its interaction with other drugs, thereby contributing to cardiovascular pharmacology (Rabkin, Tomlinson, Corbett, & Cuddy, 1980).
Safety And Hazards
Isopropylidenemalononitrile is classified as Category 3 for acute toxicity (Oral, Dermal, Inhalation) and Category 2 for skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid breathing mist, vapors or spray, and to use only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is recommended .
properties
IUPAC Name |
2-propan-2-ylidenepropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHWAQBDJEGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336394 | |
Record name | Isopropylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylidenemalononitrile | |
CAS RN |
13166-10-4 | |
Record name | Isopropylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylidenemalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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